2-Acetylfluorene: A Comprehensive Technical Guide
2-Acetylfluorene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylfluorene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fluorene (B118485) backbone with an acetyl group substitution. While its direct applications in drug development are not widespread, it serves as a crucial model compound in toxicological and metabolic research. Understanding its physical, chemical, and metabolic properties is essential for researchers investigating the bioactivation and detoxification pathways of PAHs and their derivatives, a class of compounds with significant environmental and health implications. This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Acetylfluorene, detailed experimental protocols for their determination, and a review of its metabolic fate based on studies of analogous compounds.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of 2-Acetylfluorene are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O | [1][2] |
| Molecular Weight | 208.26 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 128-129 °C | [3][6][7] |
| Boiling Point | 381.4 ± 21.0 °C at 760 mmHg | [7] |
| Water Solubility | 1 g/L (at 20 °C) | [4][7] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane, and chloroform.[4][8] | [4][8] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| LogP | 3.61 | [7] |
| Flash Point | 169.0 ± 17.0 °C | [7] |
| CAS Number | 781-73-7 | [1][2] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are generalized for organic compounds and can be specifically applied to 2-Acetylfluorene.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which 2-Acetylfluorene transitions from a solid to a liquid.
Materials:
-
2-Acetylfluorene sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the 2-Acetylfluorene sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 2-Acetylfluorene (128-129 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The recorded range is the melting point of the sample. A narrow range (0.5-2 °C) is indicative of a pure compound.[4][6]
Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of 2-Acetylfluorene in various solvents.
Materials:
-
2-Acetylfluorene sample
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Test tubes with stoppers
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer (for quantitative analysis)
Procedure (Qualitative):
-
In a test tube, add approximately 10-20 mg of 2-Acetylfluorene.
-
Add 1 mL of the chosen solvent to the test tube.
-
Stopper the test tube and vortex for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If it remains, it is insoluble. If some has dissolved, it is partially soluble.
Procedure (Quantitative - Example for Water):
-
Prepare a series of standard solutions of 2-Acetylfluorene in a solvent in which it is freely soluble (e.g., ethanol) at known concentrations.
-
Measure the absorbance of these standards at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer to create a calibration curve.
-
Prepare a saturated solution of 2-Acetylfluorene in water by adding an excess amount of the compound to a known volume of water.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Measure the absorbance of the filtered aqueous solution at the same λmax.
-
Use the calibration curve to determine the concentration of 2-Acetylfluorene in the aqueous solution, which represents its solubility.[9]
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the metabolic transformation of 2-Acetylfluorene by liver enzymes, primarily Cytochrome P450s. This protocol is adapted from studies on the analogous compound, 2-acetylaminofluorene (B57845).
Materials:
-
2-Acetylfluorene
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37 °C
-
Organic solvent for quenching (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Centrifuge
-
HPLC or LC-MS/MS system for metabolite analysis
Procedure:
-
On ice, prepare the incubation mixture in microcentrifuge tubes. For a typical 200 µL reaction, combine:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final protein concentration typically 0.5-1 mg/mL)
-
2-Acetylfluorene (dissolved in a small amount of DMSO, final concentration to be tested, e.g., 1-10 µM)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37 °C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., 200 µL of acetonitrile).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant by HPLC or LC-MS/MS to separate and identify the parent compound and its metabolites.[10][11]
Mandatory Visualizations
Metabolic Activation Pathway of 2-Acetylaminofluorene (Analogous to 2-Acetylfluorene)
The metabolic activation of 2-acetylaminofluorene (2-AAF) is a well-studied process that serves as a model for many aromatic amines and amides. It is anticipated that 2-Acetylfluorene would undergo a similar, though not identical, metabolic fate. The key initial step for 2-AAF is N-hydroxylation, which may not be the primary route for 2-Acetylfluorene due to the absence of the N-acetyl group. Instead, hydroxylation on the fluorene ring is a likely primary metabolic pathway. The following diagram illustrates the established pathway for 2-AAF, which provides a conceptual framework for investigating 2-Acetylfluorene metabolism.
Caption: Metabolic activation pathway of 2-Acetylaminofluorene (2-AAF).
Experimental Workflow for In Vitro Metabolism and Analysis
The following diagram outlines the typical workflow for studying the metabolism of a compound like 2-Acetylfluorene in a laboratory setting, from incubation to data analysis.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of 2-Acetylfluorene, alongside practical experimental protocols for their determination. The information on the metabolic pathways of the analogous compound, 2-acetylaminofluorene, offers a valuable starting point for researchers investigating the biotransformation of 2-Acetylfluorene. The provided diagrams visually summarize key processes, aiding in the conceptualization and planning of future research in toxicology, drug metabolism, and related scientific disciplines.
References
- 1. scribd.com [scribd.com]
- 2. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. quora.com [quora.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
